

GB1908: A Technical Guide to its Attenuation of T Cell Apoptosis

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Compound of Interest

Compound Name: GB1908

Cat. No.: B15610778

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Abstract

GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1) carbohydrate recognition domain.[1] Galectin-1 is an immunosuppressive lectin often overexpressed in the tumor microenvironment, where it contributes to immune evasion by inducing the apoptosis of activated T cells.[1][2] This technical guide provides an in-depth overview of the mechanism by which **GB1908** counteracts Gal-1-mediated T cell apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. The information herein is intended to support further research and development of **GB1908** as a potential therapeutic agent in oncology.

Core Mechanism of Action

GB1908 functions as a competitive inhibitor of Galectin-1, binding to its carbohydrate recognition domain (CRD).[1] This action prevents Gal-1 from engaging with its natural glycan ligands on the surface of T cells, thereby blocking the initiation of the pro-apoptotic signaling cascade. By neutralizing Gal-1, **GB1908** effectively rescues T cells from programmed cell death within the tumor microenvironment, a critical step in restoring anti-tumor immunity.[3]

Quantitative Data Summary

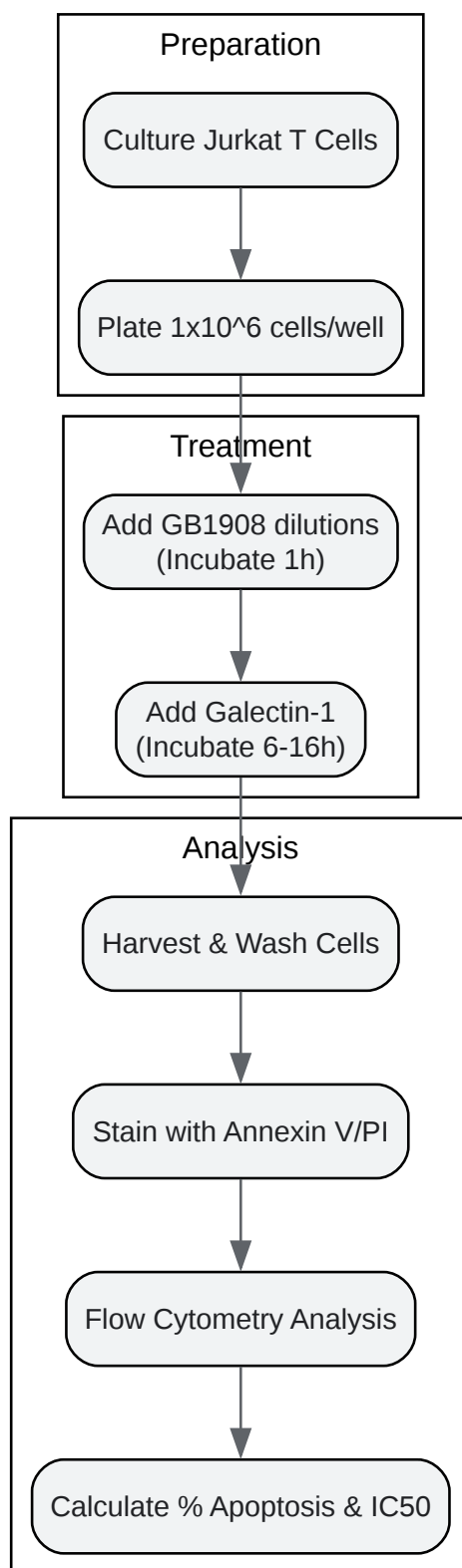
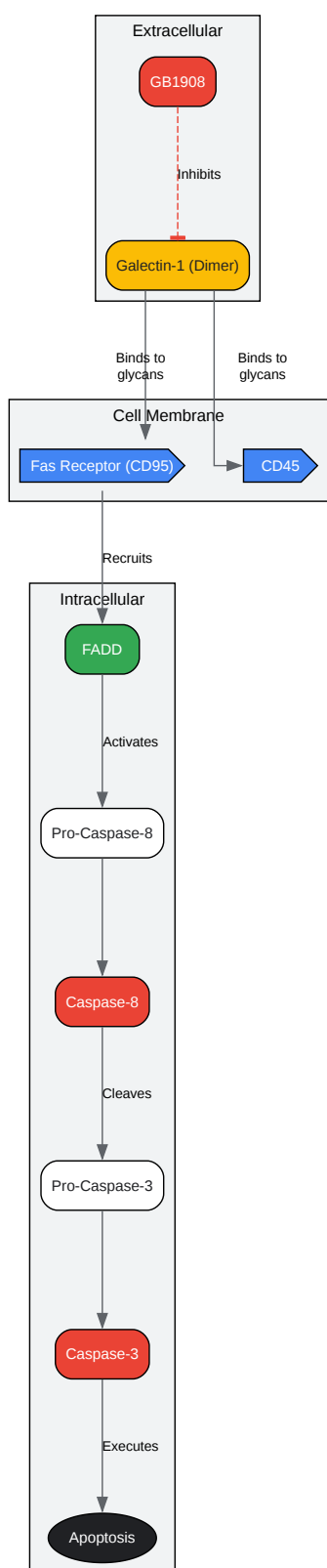
The inhibitory effect of **GB1908** on Gal-1-induced T cell apoptosis has been quantified in in vitro studies. The key data points are summarized in the table below for clear comparison.

Parameter	Cell Line	Value	Reference
IC ₅₀	Jurkat	850 nM	[2]

Table 1: In Vitro Inhibition of Gal-1-Induced T Cell Apoptosis by **GB1908**.

Signaling Pathway of Galectin-1-Induced T Cell Apoptosis

Galectin-1 induces apoptosis in T cells primarily through the extrinsic, or death receptor-mediated, pathway. The binding of dimeric Gal-1 to specific glycoproteins on the T cell surface, such as CD45 and the Fas receptor (CD95), triggers a downstream signaling cascade.[4][5][6] This leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, ultimately activating the executioner caspase-3, which orchestrates the dismantling of the cell. **GB1908** physically obstructs the initial binding of Gal-1 to these surface receptors, thereby halting the entire apoptotic sequence.



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